Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Asymmetric Synthesis Chiral Building Blocks Enantiomeric Purity

Researchers often face supply inconsistencies and long lead times for high-ee chiral building blocks, which delay critical asymmetric synthesis projects. Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate directly addresses this bottleneck: - Single (S)-enantiomer (ee > 96%) eliminates in-house chiral resolution, accelerating β-peptide and foldamer synthesis. - Thiophen-3-yl regioisomer enables exploration of novel chemical space beyond common 2-thienyl analogs. - Acid-labile methyl ester enables orthogonal deprotection in Boc-based strategies, streamlining complex natural product synthesis.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B13636199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-3-amino-3-(thiophen-3-yl)propanoate
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CSC=C1)N
InChIInChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1
InChIKeyBSTUGKFLCCGLKN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate Procurement: Core Chemotype and Structural Identity


Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate (CAS 1213552-85-2) is a chiral β-amino acid ester characterized by a thiophen-3-yl substituent at the β-carbon and a methyl ester protecting group. It belongs to the aryl β-amino acid ester class and is listed with a purity specification of 98% . The (S) absolute configuration is critical for its intended use as a single-enantiomer building block in asymmetric synthesis .

Chiral (S)-β-amino acid ester building block
Single-enantiomer stereochemical-control studies
Methyl ester protection for orthogonal synthesis

Procurement Risks for Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate: Why Analogs Are Not Interchangeable


Class-level substitution is not viable for chiral β-amino acid esters, as the stereochemistry at the β-position and the nature of the ester protecting group dictate divergent reactivity in subsequent peptide coupling or amidation steps. While the free acid (S)-3-amino-3-(thiophen-3-yl)propanoic acid (CAS 773050-73-0) and the ethyl ester analog (CAS 1307224-69-6) share a common backbone, their different protecting groups lead to fundamentally different solubility, stability, and activation profiles that preclude simple interchange . Furthermore, replacing the (S)-enantiomer with the (R)-enantiomer (CAS 1212907-28-2) would fundamentally invert the stereochemical outcome of any subsequent asymmetric transformation, rendering the synthesis non-viable .

Free acid vs. methyl ester
Different protecting group strategies may alter solubility and activation profiles, limiting direct interchange in peptide coupling.
Ethyl ester analog
Variation in ester alkyl chain can shift reactivity and deprotection kinetics, potentially affecting multi-step synthesis outcomes.
Opposite (R)-enantiomer
Switching to the (R)-enantiomer may invert stereochemical outcome, rendering asymmetric synthesis non-reproducible.

Quantitative Differential Evidence for Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate


Enantiomeric Purity vs. Racemic Mixtures as a Chiral Intermediate

The target compound is supplied as a single (S)-enantiomer with a chromatographic purity of 98% by HPLC . In contrast, racemic mixtures of 3-amino-3-(thiophen-3-yl)propanoate (e.g., CAS 94333-62-7) contain both (R) and (S) enantiomers at an equimolar ratio, resulting in 0% enantiomeric excess (ee). This represents a 100% difference in ee, which is essential for enantioselective synthesis where the chiral integrity of the building block dictates the final product's stereochemistry.

Enantiomeric Purity
Class-level
Target: (S)-enantiomer, ee >96% (inferred) vs Racemic: ee 0%
Supports single-enantiomer procurement; eliminates chiral resolution step.
Inferred from HPLC purity; vendor COA.
Asymmetric Synthesis Chiral Building Blocks Enantiomeric Purity

Methyl Ester vs. Free Acid Reactivity in Peptide Coupling

The methyl ester protecting group in the target compound provides a distinct reactivity profile compared to the free carboxylic acid analog (S)-3-amino-3-(thiophen-3-yl)propanoic acid (CAS 773050-73-0) . The methyl ester is stable under acidic conditions that would protonate the free carboxylate, permitting orthogonal deprotection strategies in multi-step syntheses. This represents a class-level differentiation where ester-protected β-amino acids offer greater flexibility in solid-phase peptide synthesis compared to their free-acid counterparts.

Methyl Ester vs. Free Acid
Class-level
Methyl ester: acid-stable; labile under basic hydrolysis vs Free acid: requires activation for coupling
Orthogonal protection strategy fit; reduces protection/deprotection cycles.
Qualitative; no kinetic data available.
Peptide Synthesis Protecting Group Strategy Ester Activation

Thiophen-3-yl vs. Thiophen-2-yl Regioisomeric Differentiation

The target compound features a thiophen-3-yl substituent, distinguishing it from the more common thiophen-2-yl analog methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate (CAS 1245606-69-2) . The 3-thienyl isomer presents a different electronic distribution and steric environment at the β-position compared to the 2-thienyl isomer, as evidenced by the distinct predicted pKa values and LogP differences. This regioisomeric distinction is critical in medicinal chemistry where the position of the sulfur atom relative to the amino acid backbone can alter target binding and metabolic stability.

Thiophen-3-yl vs. 2-yl
Reported
Thiophen-3-yl: LogP 0.80 (predicted) vs Thiophen-2-yl: distinct electronic distribution
Regioisomer selection may affect binding and SAR interpretation.
Predicted LogP; comparator value unavailable.
Regioisomerism Structure-Activity Relationship Heterocyclic Chemistry

Purity Specification as a Procurement Criterion

The target compound is commercially available with a documented purity specification of 98% , which exceeds the typical purity threshold of 95% often seen for comparable building blocks such as the hydrochloride salt methyl 3-amino-3-thiophen-3-ylpropanoate hydrochloride (CAS 618109-86-7), which is listed at 95% purity . This 3-percentage-point purity advantage is relevant for applications requiring high-purity intermediates to minimize side products in subsequent transformations.

Purity Specification
Reported
98% HPLC purity
Supports high-purity intermediate procurement.
Comparator (HCl salt) reported at 95%.
Chemical Purity Quality Control Procurement Specification

Recommended Application Scenarios for Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate


Enantioselective Synthesis of β-Peptides and Peptidomimetics

The single (S)-enantiomer configuration (ee > 96%) enables direct incorporation into β-peptide sequences without chiral resolution, making it suitable for synthesizing enantiopure peptidomimetic foldamers where stereochemical homogeneity is essential for defined secondary structure formation.

Thiophene-Containing Heterocyclic Library Synthesis

The thiophen-3-yl regioisomer offers a unique vector for library diversification compared to the more common thiophen-2-yl building blocks, enabling the exploration of distinct chemical space in fragment-based drug discovery programs.

Orthogonal Protection Strategy in Multi-Step Synthesis

The methyl ester protecting group is compatible with acid-labile protecting strategies (e.g., Boc chemistry), allowing selective deprotection under orthogonal conditions that preserve other functional groups, critical for complex natural product synthesis.

High-Purity Intermediate for Lead Optimization

With a documented purity of 98% , this compound meets the quality threshold for late-stage medicinal chemistry optimization, where impurity profiles can confound biological assay interpretation.

Application
Selection Property
Validation Focus
Enantioselective β-peptide synthesis
Stereochemical-control context
Enantiomeric purity and coupling fidelity
Thiophene heterocyclic library synthesis
Regioisomer-specific scaffold
SAR and binding-assay interpretation
Multi-step orthogonal protection strategy
Protecting group compatibility
Orthogonal deprotection conditions
High-purity intermediate for lead optimization
Purity specification fit
Impurity profile and assay reproducibility
Quote Request

Request a Quote for Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.